molecular formula C7H12ClN3O2 B1326447 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride CAS No. 1046079-35-9

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Cat. No.: B1326447
CAS No.: 1046079-35-9
M. Wt: 205.64 g/mol
InChI Key: XIYYNNHQVKXBLL-UHFFFAOYSA-N
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Description

This compound, also referred to as INF200 in research literature, is a novel, non-sulfonylurea-based inhibitor of the NLRP3 inflammasome, identified through computational design as a key pharmacological agent for investigating cardiometabolic diseases . In experimental models of high-fat diet-induced metaflammation, this 1,3,4-oxadiazol-2-one derivative has demonstrated an ability to mitigate a range of metabolic disturbances, including improving glucose and lipid profiles, attenuating systemic inflammation, and reducing biomarkers of cardiac dysfunction such as BNP . Mechanistic studies indicate that its cardioprotective effects, particularly in limiting myocardial ischemia-reperfusion injury, are achieved through the dampening of NLRP3 activation, which subsequently reduces inflammation and oxidative stress in post-ischemic heart tissue . The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide spectrum of biological activities and mechanisms of action relevant to drug discovery . Furthermore, structural analogs of this core structure have been investigated for their activity on neurotransmitter systems, including as agonists or modulators of GABAA receptors, highlighting the potential for research in neuroscience . This makes 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride a versatile tool compound for advanced research in immunology, cardiology, metabolic disease, and neuropharmacology.

Properties

IUPAC Name

5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYNNHQVKXBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648057
Record name 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046079-35-9
Record name 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The final product is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values indicating effective growth inhibition at low concentrations .
CompoundCell LineIC50 (μM)
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-2950.275
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF70.417

Receptor Ligands

The compound has been investigated for its role as a ligand for various receptors:

  • 5-Hydroxytryptamine (5-HT) Receptors : It has shown promise as a ligand for the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive function. The structure allows modulation of receptor activity, potentially leading to therapeutic applications in gastrointestinal disorders and neurological conditions .

GABAA Receptor Modulation

Research indicates that 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride can act on GABAA receptors:

  • In experiments assessing its agonistic properties on GABAA receptors, it was found to induce currents comparable to GABA itself at certain receptor subtypes (α2, α3, and α5). This suggests potential applications in treating anxiety and seizure disorders .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer properties of various oxadiazole derivatives, compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited superior activity compared to established chemotherapeutics like erlotinib, suggesting a promising avenue for further development .

Case Study 2: GABAA Receptor Agonists

A study focused on synthesizing derivatives targeting GABAA receptors revealed that modifications to the piperidine moiety significantly impacted receptor selectivity and activity. The findings support the potential of these compounds in developing novel anxiolytic agents .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, differing in substituents, heterocyclic cores, or salt forms:

Compound Name (CAS No.) Key Structural Features Purity (%) Price (2022–2025 Data) Biological Activity Notes Reference
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one (4114-31-2) Lacks hydrochloride salt; free base form 97% ¥288/g Reduced solubility vs. hydrochloride
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (1044766-09-7) Fluorophenyl substituent instead of piperidine 95% Not reported Potential enhanced metabolic stability
3-((4-Hydroxypiperidin-4-yl)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (1185303-76-7) Hydroxypiperidine + thiophene substitution >95% Not reported Classified as an irritant; modified binding affinity
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (895572-60-8) 1,2,4-oxadiazole isomer; piperidin-3-yl substitution 95% Not reported Altered isomer activity profile
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (22815-98-1) Chlorophenyl and methyl groups on oxadiazole 98% ¥6930/5g Used in agrochemical research

Key Comparative Findings

Structural Modifications and Pharmacological Activity
  • Piperidine vs. Aromatic Substitutions : Replacement of the piperidin-4-yl group with fluorophenyl (1044766-09-7) or chlorophenyl (22815-98-1) groups alters target selectivity. Fluorinated derivatives may improve blood-brain barrier penetration, while chlorophenyl variants are linked to agrochemical applications .
  • Salt Forms : The hydrochloride salt of the target compound enhances aqueous solubility (critical for in vivo studies) compared to its free base (4114-31-2) .
Physicochemical and Commercial Factors
  • Purity and Cost : The target compound is priced higher (¥989/100 mg) than simpler derivatives like 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole (¥6930/5g), reflecting its complex synthesis and demand in medicinal chemistry .
  • Hazard Profile : Derivatives with hydroxypiperidine substituents (1185303-76-7) are classified as irritants, whereas the target compound lacks significant hazard labeling .

Biological Activity

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C7H12ClN3O2
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 1046079-35-9

This compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

  • Receptor Interaction :
    • The compound acts as a ligand for serotonin receptors (5-HT4) and histamine receptors (H3), which are implicated in several neurological and gastrointestinal disorders .
    • It has been shown to exhibit significant binding affinity to these receptors, indicating potential therapeutic applications in conditions such as depression and anxiety disorders .
  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of oxadiazole compounds exhibit antimicrobial properties. For instance, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other bacterial strains .
    • The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's .
    • Additionally, it demonstrated strong inhibitory effects against urease, an enzyme associated with kidney stones and certain infections .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Effectiveness Mechanism
AntimicrobialModerate to strong against specific bacteriaDisruption of cell wall synthesis
AChE InhibitionStrongInhibition of acetylcholinesterase
Urease InhibitionStrongInhibition of urease activity
Receptor BindingHigh affinity for 5-HT4 and H3Modulation of neurotransmitter activity

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various oxadiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, making it a candidate for further development in treating bacterial infections .

Case Study 2: Neuroprotective Potential

Research exploring the neuroprotective effects of oxadiazole derivatives highlighted the potential of this compound as an AChE inhibitor. The study utilized in vitro assays to demonstrate its efficacy in enhancing cholinergic signaling, which is vital for cognitive function .

Q & A

Q. What safety protocols should be followed when handling 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Exposure Response:
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for 10–15 minutes; seek medical attention if irritation persists .
  • Storage: Store in a cool, dry environment (2–8°C) away from light and moisture to prevent degradation .

Q. How can thin-layer chromatography (TLC) be optimized to monitor the synthesis of this compound?

Methodological Answer:

  • Solvent System: Use toluene:ethyl acetate:water (8.7:1.2:1.1 v/v) for optimal separation .
  • Visualization: Iodine vapor or UV light (254 nm) to detect spots. A single spot confirms reaction completion .
  • Rf Values: Compare experimental Rf with standards; deviations may indicate impurities or side reactions .

Q. What analytical techniques are recommended for initial purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (206–254 nm). Adjust mobile phase (e.g., ammonium acetate buffer, pH 6.5) for peak resolution .
  • Melting Point: A sharp range (e.g., 175–177°C) indicates high purity; broad ranges suggest contamination .

Advanced Research Questions

Q. How can structural contradictions in NMR and IR data be resolved during characterization?

Methodological Answer:

  • Multi-Technique Validation:
    • 1H-NMR: Compare chemical shifts (e.g., δ 14.89 ppm for enol protons in oxadiazole derivatives) with literature .
    • IR: Confirm functional groups (e.g., 3425 cm⁻¹ for O-H stretching, 1612 cm⁻¹ for C=N) .
  • Sample Purity: Re-crystallize from hexane:acetone (10:1) to remove impurities affecting spectral clarity .
  • Computational Validation: Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What strategies improve synthetic yield in piperidine-oxadiazole coupling reactions?

Methodological Answer:

  • Reaction Optimization:
    • Catalyst: Test Lewis acids (e.g., ZnCl₂) for enhanced nucleophilic substitution .
    • Solvent: Chloroform or DMF improves solubility of hydrophobic intermediates .
    • Temperature: Reflux conditions (e.g., 80°C for 4–6 hours) increase reaction efficiency .
  • Workup: Neutralize with cold NaOH to precipitate the product, minimizing side reactions .

Q. How can LC-MS and HRMS data be interpreted to confirm molecular ion peaks?

Methodological Answer:

  • LC-MS: Look for [M+H]⁺ or [M-H]⁻ ions. For example, [M+H]⁺ at 312.4 amu matches C19H21NO3·HCl .
  • HRMS: Compare experimental m/z (e.g., 562.3882) with theoretical values (562.3890) to confirm molecular formula .
  • Fragmentation Patterns: Identify diagnostic fragments (e.g., loss of HCl or oxadiazole rings) .

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